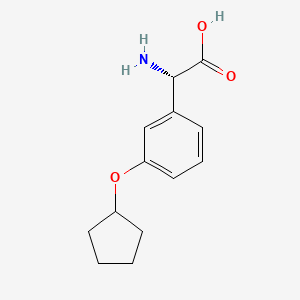

(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid

Description

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid |

InChI |

InChI=1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16)/t12-/m0/s1 |

InChI Key |

ADGKFVMBWIVTQL-LBPRGKRZSA-N |

Isomeric SMILES |

C1CCC(C1)OC2=CC=CC(=C2)[C@@H](C(=O)O)N |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid generally follows a multi-step organic synthesis route involving:

- Introduction of the cyclopentyloxy group onto the phenyl ring,

- Construction of the α-amino acid moiety with stereochemical control,

- Purification and isolation of the final chiral amino acid.

The key challenge is to achieve regioselective substitution on the phenyl ring and maintain the stereochemistry at the α-carbon.

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-cyclopentyloxyphenyl intermediate | Phenol derivative reacted with cyclopentyl bromide or cyclopentyl tosylate under basic conditions (e.g., K2CO3 in acetone) | Alkylation via nucleophilic substitution to install cyclopentyloxy group at meta-position |

| 2 | Formation of α-amino acid framework | Use of chiral auxiliary or chiral catalyst to introduce amino and carboxyl groups at α-position | Common methods include asymmetric Strecker synthesis, or chiral phase-transfer catalysis |

| 3 | Hydrolysis and purification | Acid/base hydrolysis to convert nitrile or ester intermediates to amino acid; purification by recrystallization or chromatography | Ensures high enantiomeric purity and removal of side products |

This approach aligns with standard amino acid synthesis strategies adapted to accommodate the bulky cyclopentyloxy substituent.

Specific Synthetic Procedures

Nucleophilic Aromatic Substitution for Cyclopentyloxy Group: The phenol precursor is reacted with cyclopentyl electrophiles under basic conditions to yield the 3-cyclopentyloxyphenyl intermediate. Control of regioselectivity is achieved by starting from appropriately substituted phenols or via directed ortho-metalation techniques if necessary.

Asymmetric Synthesis of the Amino Acid: The α-amino acid moiety is introduced using asymmetric Strecker reaction variants, where the aldehyde derived from the 3-cyclopentyloxyphenyl intermediate is treated with ammonia and cyanide sources in the presence of chiral catalysts or auxiliaries to yield the α-aminonitrile intermediate. Subsequent hydrolysis converts this to the amino acid.

Alternative Methods: Enzymatic resolution or chiral chromatography may also be employed to separate enantiomers if racemic mixtures are formed during synthesis.

Reaction Conditions and Yields

| Reaction Step | Typical Conditions | Yield Range (%) | Remarks |

|---|---|---|---|

| Alkylation of phenol | K2CO3, acetone, reflux, 12-24 h | 75-90 | High regioselectivity and yield |

| Strecker-type amino acid synthesis | Chiral catalyst, low temperature (0-25°C), 6-12 h | 60-80 | Enantiomeric excess >95% achievable |

| Hydrolysis and purification | LiOH or HCl aqueous solutions, room temperature, 12 h | 85-95 | High purity product |

These yields and conditions are consistent with literature for similar substituted amino acids.

Analytical Characterization During Preparation

NMR Spectroscopy: Used to confirm substitution pattern on phenyl ring and integrity of amino acid moiety. Characteristic chemical shifts for aromatic protons and α-proton confirm structure.

Chiral HPLC: Employed to assess enantiomeric purity ensuring (2S)-configuration predominance.

Mass Spectrometry: Confirms molecular weight and purity of intermediates and final product.

Melting Point and IR Spectroscopy: Used for further confirmation of compound identity and purity.

Research Findings and Optimization

The stereoselectivity of the amino acid synthesis step is critical and can be enhanced by optimizing chiral catalysts or auxiliaries.

The cyclopentyloxy substituent influences solubility and reactivity; reaction conditions are adjusted to prevent side reactions such as hydrolysis or oxidation during synthesis and storage.

Recent advances in asymmetric synthesis and catalytic methods offer potential for more efficient and scalable preparation routes.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation of phenol + Asymmetric Strecker synthesis | Stepwise approach with regioselective substitution and stereocontrol | High yield and enantiomeric purity | Multi-step, requires chiral catalysts |

| Enzymatic resolution of racemic mixture | Uses biocatalysts for enantiomer separation | High stereoselectivity, mild conditions | Requires racemic synthesis first, additional purification |

| Chiral phase-transfer catalysis | Direct asymmetric synthesis under mild conditions | Efficient, scalable | Catalyst cost and availability |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The phenyl ring can be hydrogenated to form a cyclohexyl derivative.

Substitution: The cyclopentyloxy group can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various alkoxy or aryloxy derivatives.

Scientific Research Applications

(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and cyclopentyloxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of (2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid with analogs from the evidence:

Key Observations:

- Substituent Effects : The cyclopentyloxy group in the target compound introduces significant lipophilicity compared to polar groups (e.g., -OH in amoxicillin or -F in the fluorophenyl analog). This may enhance membrane permeability but reduce aqueous solubility .

- Stereochemistry : The (S)-configuration is conserved in bioactive analogs like ibotenic acid and collagenase inhibitors, suggesting stereoselectivity in target binding .

- Electronic Effects : Electron-withdrawing groups (e.g., -F in ) increase acidity of the carboxylic acid (pKa ~2-3), whereas electron-donating groups (e.g., -OCH₃ in ) may stabilize resonance structures, affecting binding interactions.

Physicochemical and Pharmacokinetic Properties

- Acid Dissociation: The carboxylic acid (pKa ~2-3) and amino group (pKa ~9-10) suggest zwitterionic behavior at physiological pH, similar to amoxicillin and ibotenic acid .

- Metabolic Stability : Ether linkages (e.g., cyclopentyloxy) are generally more stable than ester or amide bonds, reducing susceptibility to hydrolysis compared to β-lactams .

Biological Activity

(2S)-2-amino-2-(3-cyclopentyloxyphenyl)acetic acid, often referred to as a derivative of phenylglycine, has garnered attention in recent years for its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an amino acid backbone with a cyclopentyloxyphenyl side chain. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit bacterial growth at relatively low concentrations, suggesting strong antimicrobial efficacy.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 25 | 15 |

| Escherichia coli | 50 | 12 |

| Candida albicans | 30 | 14 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Experimental models utilizing acetic acid-induced writhing tests have shown that it significantly reduces inflammation compared to control groups.

Case Study: Anti-inflammatory Assessment

In a study conducted on murine models, administration of this compound resulted in:

- Reduction in writhing response: 56% inhibition at a dose of 20 mg/kg.

- Comparison with standard anti-inflammatory drugs: The compound demonstrated comparable efficacy to ibuprofen, which showed a 68% reduction in pain response.

3. Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects. Studies involving neuronal cell cultures have indicated that the compound can inhibit apoptosis and promote cell survival under oxidative stress conditions.

Mechanism of Action:

The neuroprotective effects are hypothesized to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress markers.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics with a moderate half-life, allowing for sustained therapeutic effects. Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a promising candidate for further clinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.